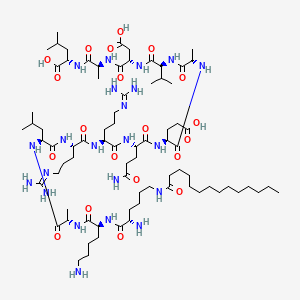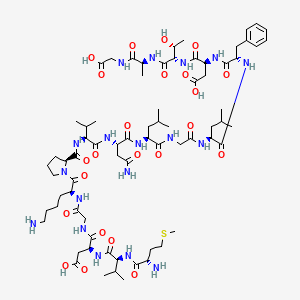
TFX-Jelfa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a natural stimulator of lymphocyte function and has been extensively studied for its immunomodulatory properties . This compound has shown potential in enhancing immune responses and has been used in various research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thymus factor X is primarily obtained through the extraction of thymic tissues from juvenile calves. The process involves homogenizing the thymic tissues in an aqueous solution, followed by filtration and purification steps to isolate the active components . The extract is then lyophilized to obtain a stable powder form.
Industrial Production Methods
In an industrial setting, the production of Thymus factor X involves large-scale extraction and purification processes. The thymic tissues are sourced from juvenile calves, and the extraction is carried out using water as the solvent. The extract is then subjected to various purification techniques, including filtration, centrifugation, and chromatography, to ensure high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Thymus factor X undergoes various biochemical reactions, primarily involving interactions with immune cells. These reactions include:
Oxidation: Thymus factor X can undergo oxidation reactions, which may affect its stability and activity.
Reduction: Reduction reactions can also occur, potentially altering the compound’s structure and function.
Substitution: Thymus factor X can participate in substitution reactions, where functional groups are replaced by other groups, impacting its biological activity.
Common Reagents and Conditions
The reactions involving Thymus factor X typically occur under physiological conditions, such as in the presence of enzymes and other biological molecules. Common reagents used in these reactions include oxidizing and reducing agents, as well as various buffers to maintain the appropriate pH and ionic strength .
Major Products Formed
The major products formed from the reactions of Thymus factor X are typically modified versions of the original compound, with changes in functional groups or oxidation states. These modifications can influence the compound’s biological activity and stability .
Applications De Recherche Scientifique
Thymus factor X has a wide range of scientific research applications, including:
Immunology: It is used to study immune responses and the modulation of lymphocyte function.
Medicine: Thymus factor X has been investigated for its potential therapeutic applications in treating immune-related disorders and enhancing immune function in patients with compromised immune systems
Biology: The compound is used in various biological studies to understand the mechanisms of immune regulation and the role of thymic factors in immune development
Industry: Thymus factor X is utilized in the development of immunomodulatory drugs and supplements
Mécanisme D'action
Thymus factor X exerts its effects by stimulating the function of lymphocytes, which are crucial components of the immune system. The compound interacts with specific receptors on the surface of lymphocytes, triggering signaling pathways that enhance their proliferation, differentiation, and activity . The molecular targets of Thymus factor X include various cytokines and growth factors that play a role in immune regulation .
Comparaison Avec Des Composés Similaires
Thymus factor X is unique in its origin and function compared to other thymic extracts and immunomodulatory compounds. Similar compounds include:
Thymosin alpha 1: Another thymic peptide with immunomodulatory properties, but with a different mechanism of action.
Thymopoietin: A thymic hormone involved in T-cell differentiation, distinct from Thymus factor X in its structure and function.
Thymulin: A thymic peptide that regulates the activity of T-cells and natural killer cells, differing from Thymus factor X in its specific effects and applications
Propriétés
Numéro CAS |
78310-77-7 |
|---|---|
Synonymes |
TFX-Jelfa |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-6-Amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B612437.png)
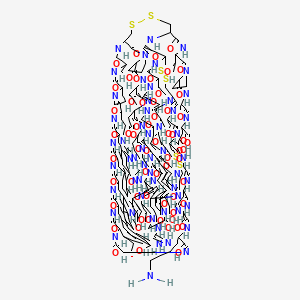
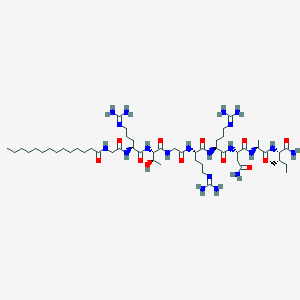
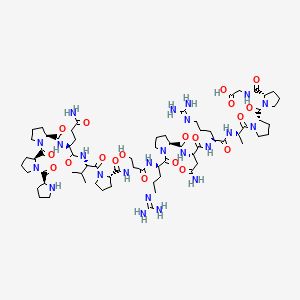
![3-[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-53-[(2-aminoacetyl)amino]-30-(2-amino-2-oxoethyl)-9-[(2S)-butan-2-yl]-36-(3-carbamimidamidopropyl)-6-carbamoyl-24,45-bis(carboxymethyl)-48-(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-21-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-12-yl]propanoic acid](/img/structure/B612446.png)



![(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-(tetradecanoylamino)pentanediamide](/img/structure/B612455.png)
